(1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol
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Overview
Description
(1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by a tetrahydroisoquinoline core structure with a methanol group attached to the first carbon atom. Tetrahydroisoquinolines are known for their diverse biological activities and are found in various natural products and synthetic compounds.
Mechanism of Action
Target of Action
It’s known that 1,2,3,4-tetrahydroisoquinolines (thiq) based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq based compounds are known to interact with their targets, leading to changes that can combat various infective pathogens and neurodegenerative disorders .
Biochemical Pathways
Thiq based compounds are known to influence various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol can be achieved through several methods. One common approach involves the reduction of isoquinoline derivatives. For instance, the reduction of 1-isoquinolinecarboxaldehyde using sodium borohydride in methanol yields this compound. Another method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core, followed by reduction to introduce the methanol group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reducing agents, solvents, and catalysts is crucial in scaling up the production process. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of isoquinoline aldehydes or ketones.
Reduction: Formation of fully saturated tetrahydroisoquinoline derivatives.
Substitution: Formation of various substituted tetrahydroisoquinoline derivatives depending on the substituent introduced.
Scientific Research Applications
(1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and other medical conditions.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol: Similar structure with additional methoxy groups.
(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol: Methanol group attached to the third carbon atom instead of the first.
(1-Benzyl-1,2,3,4-tetrahydroisoquinoline): Benzyl group instead of methanol.
Uniqueness
(1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methanol group at the first carbon atom allows for unique reactivity and interaction with biological targets compared to other tetrahydroisoquinoline derivatives .
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-1-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-7-10-9-4-2-1-3-8(9)5-6-11-10/h1-4,10-12H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGIPVPHBWWEJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153758-56-6 |
Source
|
Record name | 1,2,3,4-tetrahydroisoquinolin-1-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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